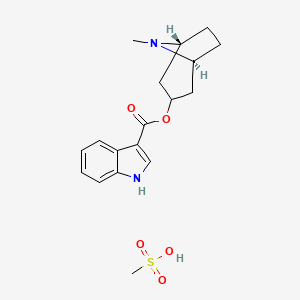

2-Chloro-5-isopropylthiazole

Descripción general

Descripción

2-Chloro-5-isopropylthiazole is a chemical compound with the molecular formula C7H8ClNO2S . It is also known by its IUPAC name 2-Chloro-5-isopropyl-1,3-thiazole-4-carboxylic acid . It has an average mass of 205.662 Da and a monoisotopic mass of 204.996429 Da .

Synthesis Analysis

The synthesis of thiazole derivatives, including 2-Chloro-5-isopropylthiazole, involves various methods such as intramolecular cyclization, (4+1)-heterocyclization, (3+2)-heterocyclization, and syntheses by ring transformations . Isothiazoles can also be synthesized by ring functionalization reactions, including nucleophilic substitution, cross-coupling, and side-chain functionalization .Molecular Structure Analysis

The molecular structure of 2-Chloro-5-isopropylthiazole consists of a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom . The structure is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .Physical And Chemical Properties Analysis

2-Chloro-5-isopropylthiazole is a crystal or liquid that is white to pale yellow or colorless to pale yellow . It has a molecular weight of 168.04 and a boiling point of 108-110°C . It is insoluble in water but soluble in dichloromethane, chloroform, and carbon tetrachloride .Aplicaciones Científicas De Investigación

Synthesis and Chemical Properties

- Alkyl-2-nitraminothiazoles, including compounds related to 2-Chloro-5-isopropylthiazole, have been synthesized and studied for their stability and crystalline nature (Kasman & Taurins, 1956).

- Research on the synthesis of novel 2-substituted-5-[isopropylthiazole] derivatives indicates their potential as antimicrobial and antitubercular agents, with some derivatives showing considerable potency (Kumar et al., 2010).

Applications in Agriculture and Environmental Sciences

- 2-Cyano-3-(2-chlorothiazol-5-yl)methylaminoacrylates, related to 2-Chloro-5-isopropylthiazole, exhibit significant herbicidal activities, offering a novel class of herbicides (Wang et al., 2004).

- Studies on fungicidal activity against rice sheath blight demonstrated that certain 2-alkyl (alkythio)-5-pyrazolyl-1,3,4-oxadiazoles (thiadiazoles) show high effectiveness, suggesting potential agricultural applications (Chen, Li, & Han, 2000).

Pharmacological Research

- Research on 4-isopropylthiazole-2-carbohydrazide analogs and derived clubbed oxadiazole-thiazole and triazole-thiazole derivatives revealed promising antibacterial, antifungal, and antitubercular properties, highlighting the potential of isopropylthiazole derivatives in pharmacology (Mallikarjuna et al., 2009).

Biomedical Research

- Synthesis and evaluation of novel 4-isopropyl thiazole-based sulfonyl derivatives showed significant antimicrobial and antitubercular activities, reinforcing the potential medical applications of these compounds (Kumar, Prasad, & Chandrashekar, 2013).

Safety and Hazards

2-Chloro-5-isopropylthiazole can cause severe skin burns and eye damage, and it may cause respiratory irritation . In case of contact with eyes or skin, it is recommended to rinse immediately with plenty of water and seek medical attention . If inhaled or swallowed, immediate medical attention is required .

Direcciones Futuras

While specific future directions for 2-Chloro-5-isopropylthiazole are not available, thiazole derivatives, in general, have been the subject of intensive research due to their wide range of biological activities . Researchers are actively engaged in designing new biologically active thiazole derivatives . This suggests that there is potential for further exploration and development of 2-Chloro-5-isopropylthiazole and related compounds in the future.

Propiedades

IUPAC Name |

2-chloro-5-propan-2-yl-1,3-thiazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8ClNS/c1-4(2)5-3-8-6(7)9-5/h3-4H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOLXVVIGZJMGGB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CN=C(S1)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8ClNS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

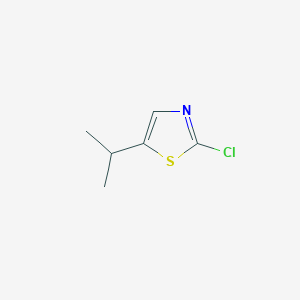

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl-(5-phenyl-[1,3,4]oxadiazol-2-ylmethyl)-amine](/img/structure/B3286864.png)

![5-[(3,5-Dimethylphenoxy)methyl]furan-2-carbaldehyde](/img/structure/B3286869.png)

![3-Cyclopropyl-2-thioxo-1,3-diazaspiro[4.5]decan-4-one](/img/structure/B3286893.png)

![4-[(3-nitro-1H-1,2,4-triazol-1-yl)methyl]benzohydrazide](/img/structure/B3286899.png)

![Benzene, 1-bromo-4-[(4-iodophenyl)ethynyl]-](/img/structure/B3286907.png)

![3-Benzyl-3-azabicyclo[3.2.1]octan-6-one](/img/structure/B3286936.png)